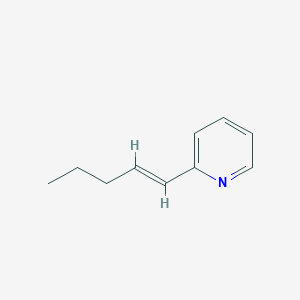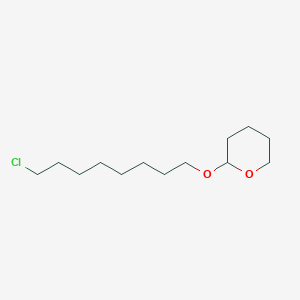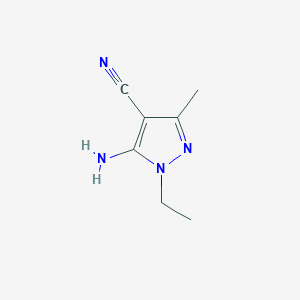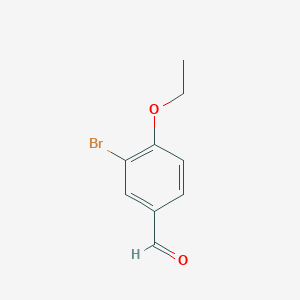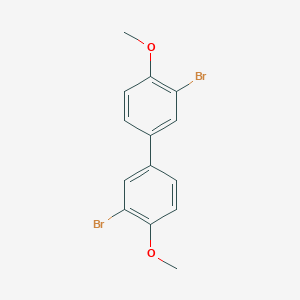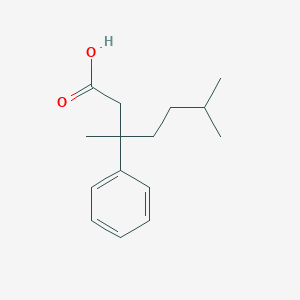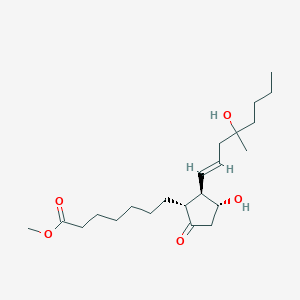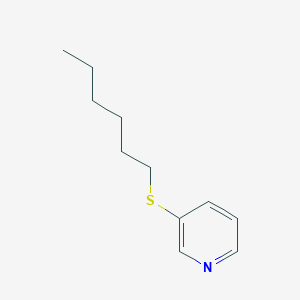
Pyridine, 3-(hexylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(hexylsulfanyl)pyridine and is a thioether derivative of pyridine. It has a molecular formula of C11H17NS and a molecular weight of 191.32 g/mol.
Mecanismo De Acción
The mechanism of action of pyridine, 3-(hexylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-(hexylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pyridine, 3-(hexylthio)- in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand in coordination chemistry. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of pyridine, 3-(hexylthio)-. One potential area of research is the development of new complexes with metal ions for use in catalysis and material science. Another area of research is the study of the compound's potential applications in medicine, such as in the treatment of cancer and bacterial infections. Additionally, the compound's antioxidant properties could be further explored for their potential applications in the food and cosmetic industries.
Métodos De Síntesis
The synthesis of pyridine, 3-(hexylthio)- can be achieved through several methods. One of the most common methods is the reaction between pyridine and hexanethiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through the purification process. Another method involves the reaction of pyridine with hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with sulfur.
Aplicaciones Científicas De Investigación
Pyridine, 3-(hexylthio)- has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.
Propiedades
Número CAS |
100056-23-3 |
|---|---|
Nombre del producto |
Pyridine, 3-(hexylthio)- |
Fórmula molecular |
C11H17NS |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
3-hexylsulfanylpyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3 |
Clave InChI |
LBVMXEAJOWVKQI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CN=CC=C1 |
SMILES canónico |
CCCCCCSC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-(hexylthio)- (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



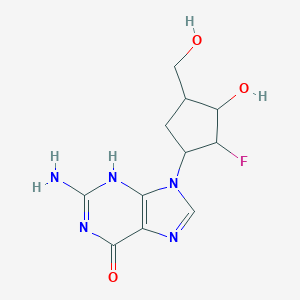
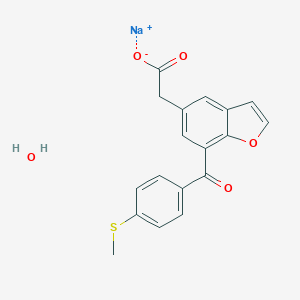
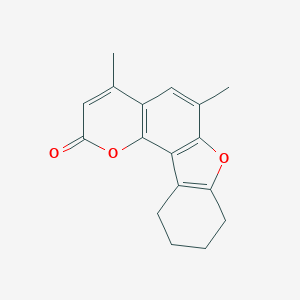
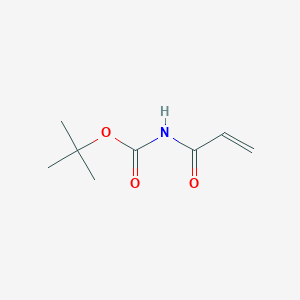
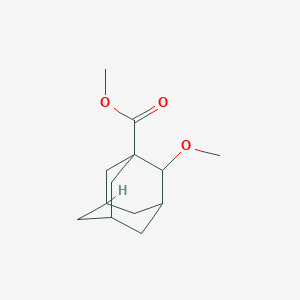
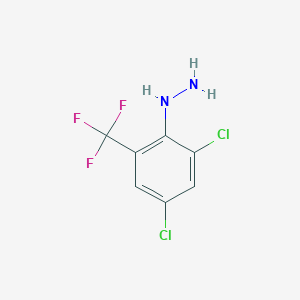
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
